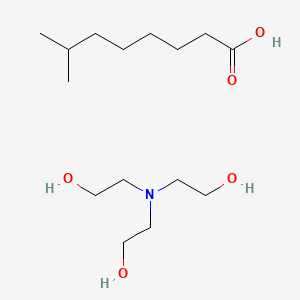

Triethanolamine isononanoate

Description

Contextual Significance of Alkanolamine Esters in Contemporary Chemical Science

Alkanolamine esters represent a versatile class of organic compounds characterized by the presence of both an amino alcohol and an ester functional group. This dual functionality allows them to exhibit a broad spectrum of chemical behaviors, making them valuable in numerous applications. Their synthesis, typically through the esterification of an alkanolamine with a carboxylic acid, is a fundamental process in organic chemistry. echemi.comgoogle.com The resulting esters can act as surfactants, emulsifiers, corrosion inhibitors, and conditioning agents. clinikally.comatamanchemicals.com

In contemporary chemical science, these esters are significant for their role in creating "esterquats" (quaternary ammonium (B1175870) compounds containing ester linkages). mdpi.comresearchgate.net These compounds are noted for being more biodegradable than their conventional counterparts, addressing environmental concerns. mdpi.comresearchgate.net The ester bonds within these molecules can be hydrolyzed, breaking them down into smaller, less impactful substances. mdpi.comresearchgate.net This inherent biodegradability has made alkanolamine esters, and the esterquats derived from them, a focal point of green chemistry initiatives and the development of more sustainable industrial and consumer products. mdpi.com

Interdisciplinary Relevance of Triethanolamine (B1662121) Isononanoate: A Research Perspective

The specific properties of triethanolamine isononanoate make it a subject of interest in several distinct fields, highlighting its interdisciplinary relevance.

Cosmetic Science : A primary area of application and research for this compound is in the formulation of cosmetics and personal care products. evitachem.comcosmeticsinfo.org It functions as an emulsifier, helping to stabilize mixtures of oil and water, and as a surfactant, which aids in cleansing and foaming. clinikally.comevitachem.com Its parent compound, triethanolamine, is widely used to adjust the pH of cosmetic formulations, ensuring they are compatible with the skin. wikipedia.orgdcfinechemicals.com Research in this area focuses on optimizing formulations for stability, texture, and performance in products like lotions, creams, and makeup. clinikally.comundip.ac.id

Materials Science and Industrial Applications : In materials science, alkanolamine esters are investigated for their utility as lubricants, corrosion inhibitors, and processing aids. atamanchemicals.comcn-lubricantadditive.com Triethanolamine itself is used in metalworking fluids and as a grinding aid in cement production. wikipedia.orgcn-lubricantadditive.com The ester form, this compound, is explored for similar functions, particularly where its surfactant and emulsifying properties can enhance performance in industrial lubricants and coatings. atamanchemicals.comdcfinechemicals.com

Pharmaceutical Formulations : In pharmaceutics, triethanolamine is used as a pH balancer and an excipient to help dissolve active ingredients in topical and oral medications. dcfinechemicals.com While research on this compound itself is less extensive in this area, the principles of using alkanolamine esters for drug delivery systems and formulation stability are an active field of study.

Historical Development of Triethanolamine Ester Chemistry: Foundational Research

The chemistry of alkanolamine esters is built upon the foundational development of ethanolamines, which became commercially significant after 1945 with the large-scale production of ethylene (B1197577) oxide. iarc.fr Ethanolamines are produced by reacting ethylene oxide with ammonia. iarc.frchemicalbook.com

The foundational reaction for producing these esters is esterification, a well-established process in organic chemistry where a carboxylic acid reacts with an alcohol. pressbooks.pub Early research focused on the synthesis and characterization of various esters. The reaction between triethanolamine (an alcohol) and a fatty acid like stearic acid or oleic acid to form an ester soap has been a subject of study for decades. cn-lubricantadditive.comresearchgate.net

Subsequent research has focused on optimizing this synthesis. Studies have investigated the use of various catalysts, such as solid acid catalysts and enzymes like lipase, to improve reaction efficiency and yield. mdpi.comresearchgate.net The development of "esterquats" in recent decades marked a significant advancement, driven by the need for biodegradable fabric softeners and conditioning agents. mdpi.comresearchgate.net This has led to extensive research on the esterification of triethanolamine with various fatty acids, followed by quaternization to produce these high-performance, environmentally friendlier surfactants. researchgate.netresearchgate.net

Current State of Academic Research on this compound and Related Compounds

Current academic research on triethanolamine esters, including isononanoate derivatives, is largely focused on synthesis optimization, performance evaluation, and new applications.

Green Synthesis Routes : A significant trend is the move towards more environmentally benign synthesis methods. This includes the use of biocatalysts, such as immobilized lipases, to conduct the esterification reaction under milder conditions, which can lead to purer products with fewer byproducts compared to traditional chemical synthesis. mdpi.com

Performance in Formulations : Researchers continue to investigate the performance of these esters in various formulations. For example, studies evaluate their effectiveness as emulsifiers in cosmetic lotions, analyzing how different concentrations affect the stability, pH, and texture of the final product. undip.ac.iduad.ac.id

Advanced Applications : There is ongoing exploration into novel applications. For instance, the unique surface activity of some triethanolamine esters is being studied for creating antifogging coatings on polymer films. ustc.edu.cnresearchgate.netaip.org

Analytical Characterization : Advanced analytical techniques are being employed to precisely characterize the synthesized esters. Methods like HPLC, FT-IR, and NMR spectroscopy are used to verify the esterification process, determine the ratio of mono-, di-, and tri-esters, and assess product purity. researchgate.netresearchgate.net

Scope and Objectives of Advanced Research on this compound

Future research on this compound and related alkanolamine esters is aimed at enhancing their performance, sustainability, and range of applications.

Enhanced Biodegradability and Biocompatibility : A primary objective is to design and synthesize new esterquat surfactants based on triethanolamine that exhibit superior biodegradability and biocompatibility, further reducing their environmental footprint. mdpi.com

Structure-Property Relationships : Advanced research seeks to establish clearer relationships between the molecular structure of these esters (e.g., the chain length and branching of the fatty acid component) and their functional properties, such as emulsifying power, softening ability, and lubricating performance.

Multifunctional Materials : There is a growing interest in developing multifunctional materials. Future studies will likely explore how to imbue this compound and similar compounds with multiple desirable properties, such as combining conditioning effects with antimicrobial activity for personal care products or combining lubrication with enhanced corrosion inhibition for industrial fluids.

Computational Modeling : The use of computational tools, like Artificial Neural Networks (ANN), is an emerging area to optimize reaction conditions for synthesis more efficiently than traditional experimental methods. mdpi.com This approach can accelerate the development of new and improved alkanolamine esters.

Chemical and Physical Data

Below are tables detailing the properties of this compound and its constituent reactants.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,2',2''-Nitrilotri(ethan-1-ol) isononanoate |

| Molecular Formula | C15H33NO5 |

| CAS Number | 94108-51-7 |

| Primary Function | Emulsifying Agent, Surfactant |

Data sourced from PubChem and other chemical supplier databases. evitachem.comnih.gov

Table 2: Properties of Reactants

| Compound | IUPAC Name | Molecular Formula | Key Properties |

|---|---|---|---|

| Triethanolamine | 2,2',2''-Nitrilotri(ethan-1-ol) | C6H15NO3 | Viscous liquid, weak base, hygroscopic, soluble in water and ethanol. wikipedia.orgcn-lubricantadditive.com |

| Isononanoic Acid | 7-methyloctanoic acid | C9H18O2 | Branched-chain carboxylic acid, used in synthesis of esters for lubricants and polymers. |

Properties

CAS No. |

94108-51-7 |

|---|---|

Molecular Formula |

C15H33NO5 |

Molecular Weight |

307.43 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid |

InChI |

InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2 |

InChI Key |

CRXGWSUBJAEKGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis

Esterification Pathways for Triethanolamine (B1662121) Isononanoate Synthesis

Direct esterification is a fundamental method for synthesizing triethanolamine isononanoate. This process involves the reaction of triethanolamine with isononanoic acid, typically in the presence of an acid catalyst to increase the reaction rate. The reaction produces water as a byproduct, which must be removed to drive the equilibrium towards the formation of the ester product. tiiips.com

Key parameters that are optimized to maximize yield and control the product distribution (mono-, di-, and tri-ester) include temperature, catalyst concentration, and the molar ratio of the reactants. For analogous reactions, such as the synthesis of triethanolamine stearate, temperatures are often maintained around 190°C. researchgate.net The removal of water is crucial and is often accomplished by techniques such as azeotropic distillation using a solvent like xylene or by applying a vacuum. ijastnet.comgoogle.com

The kinetics of the reaction are influenced by the catalyst and temperature. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, accelerate the reaction by protonating the carbonyl oxygen of the isononanoic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of triethanolamine. tiiips.comresearchgate.net

Table 1: Optimization Parameters for Direct Esterification of Triethanolamine with Carboxylic Acids

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 100°C - 190°C | To increase reaction rate |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Sulfamic acid | To accelerate the reaction |

| Catalyst Conc. | 0.1% (by mass of reactants) | To achieve optimal catalytic activity |

| Reactant Mole Ratio | Varied (e.g., 2:1 acid:amine) | To control the degree of esterification (mono-, di-, tri-ester) |

| Byproduct Removal | Vacuum application or azeotropic distillation | To shift equilibrium towards product formation |

Transesterification offers an alternative pathway that can proceed under milder conditions compared to direct esterification. ijastnet.comsemanticscholar.org This method involves reacting triethanolamine with an alkyl ester of isononanoic acid, such as isononyl isononanoate or methyl isononanoate. This process generates a volatile alcohol (e.g., methanol) as a byproduct, the removal of which also drives the reaction forward. ijastnet.com

This route avoids the production of water, which can be advantageous as some catalysts are sensitive to moisture. google.com The process is particularly useful for producing esterquats, where esteramines are intermediate products. ijastnet.com Catalysts for the transesterification of triethanolamine with fatty acid methyl esters include sodium or potassium alkoxides, as well as organometallic compounds. google.com Divalent zinc catalysts have been shown to effectively facilitate and accelerate the transesterification reaction between alkanolamines and fatty acid alkyl esters. google.com

Optimization studies for similar systems, like the transesterification of palm stearin methyl ester with triethanolamine, have established optimal conditions at 100°C, 200 mbar vacuum, and a 2:1 mole ratio of methyl ester to triethanolamine. ijastnet.com

Table 2: Comparative Data for Transesterification Conditions

| Reactants | Catalyst | Temperature | Pressure/Vacuum | Outcome |

|---|---|---|---|---|

| Palm Stearin Methyl Ester & Triethanolamine | 5% (unspecified) | 100°C | 200 mbar | Established optimal conditions for esteramine production. ijastnet.com |

| Palm-based Methyl Palmitate & Triethanolamine | Ca-Al hydrotalcite | 170°C | 10 mbar | Achieved >90% conversion to esteramine. researchgate.net |

| Triglycerides & Triethanolamine | Potassium Hydroxide | - | - | Reaction is noted to be very slow. google.com |

Research into the synthesis of branched-chain esters, a category that includes this compound, has explored innovative methodologies to improve efficiency and sustainability. Biocatalytic synthesis using enzymes, particularly immobilized lipases like Novozym® 435, presents a "green chemistry" approach. mdpi.com These enzymatic processes operate under mild conditions and can be performed in solvent-free media, reducing energy consumption and environmental impact. mdpi.com While enzymatic synthesis can be more complex when a branched acid is used as a substrate due to steric hindrance near the enzyme's active site, it remains a viable and researched alternative. mdpi.com

Other novel approaches focus on reactor technology. The use of microwave-assisted synthesis has been shown to significantly accelerate esterification reactions compared to conventional heating, potentially reducing reaction times from hours to minutes. researchgate.netnih.gov

Mechanistic Investigations of Isononanoate Ester Formation

Understanding the reaction mechanism is crucial for controlling the synthesis of this compound and optimizing the desired product distribution.

Catalysis is central to the efficient synthesis of this compound by both direct esterification and transesterification.

In direct esterification , acid catalysts like p-toluenesulfonic acid or sulfuric acid play a classic role. researchgate.netresearchgate.net The catalyst protonates the carbonyl oxygen of the isononanoic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by one of the hydroxyl groups of triethanolamine, leading to the formation of a tetrahedral intermediate, which then eliminates water to form the ester bond.

In transesterification , the choice of catalyst is more varied. While traditional base catalysts like sodium methoxide are effective, they are sensitive to moisture and acidic impurities. google.com Lewis acid catalysts, such as certain titanium and zinc compounds, have been investigated. Divalent zinc catalysts are noted for their ability to decrease reaction times compared to traditional Brønsted acid catalysts without the drawbacks associated with titanium catalysts, such as precipitate formation and negative impacts on product color and stability. google.com The zinc catalyst is believed to coordinate with the reactants, facilitating the nucleophilic attack and subsequent displacement of the alcohol group.

The reaction between triethanolamine and isononanoic acid (or its ester) is a stepwise process due to the three hydroxyl groups on the triethanolamine molecule. google.com The reaction proceeds through the formation of several key intermediates which are also final products depending on the stoichiometry.

Monoesteramine Formation : The first step is the esterification of one hydroxyl group to form mono-(isononanoyl)-triethanolamine.

Diesteramine Formation : A second hydroxyl group can then react to form di-(isononanoyl)-triethanolamine.

Triesteramine Formation : Finally, the third hydroxyl group can be esterified to yield the fully substituted tri-(isononanoyl)-triethanolamine.

The final product is typically a mixture of these three compounds, along with unreacted triethanolamine. google.comijastnet.com The relative ratios of mono-, di-, and tri-esters in the final product mixture are controlled by the molar ratio of the reactants and the reaction conditions. Analytical techniques such as chromatography and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify the components of the product mixture. google.com

Computational Modeling of Reaction Dynamics

Computational chemistry provides a powerful lens for understanding the reaction dynamics of esterification processes like the synthesis of this compound. While specific quantum mechanical models for the reaction between triethanolamine and isononanoic acid are not extensively detailed in publicly available literature, general principles derived from density functional theory (DFT) computations on similar reactions offer significant insights.

These models are instrumental in mapping the potential energy surface of the reaction, identifying the transition states, and calculating the activation energy barriers. For the esterification of triethanolamine, computational models would typically investigate the stepwise reaction mechanism, where the three hydroxyl groups of triethanolamine react sequentially with isononanoic acid. Key areas of investigation include:

Transition State Geometries: Modeling elucidates the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier. This includes the bond lengths and angles of the interacting carboxylic acid group of isononanoic acid and a hydroxyl group of triethanolamine.

Activation Energy Calculation: By calculating the energy difference between the reactants and the transition state, computational models can predict the reaction rate. This allows for a theoretical assessment of how factors like catalysts or solvent environments might influence the reaction speed.

Solvent Effects: Solvation models can be applied to understand how different solvents interact with the reactants and the transition state, which can significantly alter the reaction's energy profile and, consequently, its rate and selectivity. researchgate.netmdpi.com

Process Parameters in Scalable Synthesis

The scalable synthesis of this compound is contingent on the precise control of various process parameters. Research into the synthesis of analogous compounds, such as triethanolamine-based esterquats from the esterification of triethanolamine with fatty acids like oleic acid, provides a robust framework for understanding these influences. nih.govnih.gov

Influence of Temperature and Pressure on Reaction Efficiency

Temperature is a critical parameter in the esterification reaction. Generally, an increase in temperature accelerates the reaction rate by providing the necessary activation energy for the molecules to overcome the reaction barrier. researchgate.net However, excessively high temperatures can lead to side reactions, such as dehydration of the triethanolamine or thermal degradation of the product, which can compromise the final purity and yield.

For instance, in the lipase-catalyzed synthesis of a triethanolamine-oleic acid esterquat, the reaction temperature was identified as a significant variable, with an optimal range typically between 50°C and 70°C. nih.gov Outside this range, a decrease in enzyme activity and product conversion is observed.

The effect of pressure is less pronounced in this type of liquid-phase esterification unless vacuum is applied to remove water, a byproduct of the reaction. Removing water shifts the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle, thereby increasing the conversion efficiency.

Table 1: Effect of Temperature on Product Conversion in a Model Esterification Reaction

| Temperature (°C) | Product Conversion (%) |

|---|---|

| 51.25 | 85 |

| 60.00 | 95 |

| 68.75 | 88 |

Data derived from a model system of lipase-catalyzed esterification of triethanolamine and oleic acid. nih.gov

Stoichiometric Control and Purity Profile Modulation

The stoichiometry of the reactants—the molar ratio of isononanoic acid to triethanolamine—is a fundamental lever for controlling the composition of the final product. The reaction can yield a mixture of mono-, di-, and tri-esters of triethanolamine.

High Triethanolamine Ratio: A molar excess of triethanolamine favors the formation of the monoester (Triethanolamine monoisononanoate).

High Isononanoic Acid Ratio: A molar excess of isononanoic acid drives the reaction towards the formation of the diester and, ultimately, the triester (Triethanolamine triisononanoate).

Precise stoichiometric control is therefore essential for modulating the purity profile and obtaining a product with the desired degree of esterification. In industrial settings, statistical methods like Response Surface Methodology (RSM) are employed to optimize the molar ratio in conjunction with other parameters to maximize the yield of the desired ester. nih.govnih.gov For a triethanolamine-based esterquat, the optimal molar ratio of oleic acid to triethanolamine was found to be a critical factor in maximizing product conversion. nih.gov

Solvent Effects on Reaction Rate and Selectivity

The choice of solvent can significantly impact the reaction rate and selectivity of the esterification process. wikipedia.org Solvents influence the reaction by solvating the reactants and the transition state differently. wikipedia.org In the synthesis of triethanolamine esters, non-polar solvents are often preferred.

For example, in the enzymatic synthesis of a triethanolamine esterquat, n-hexane was used as the solvent. nih.govnih.gov The use of a non-polar solvent can facilitate the removal of water byproduct through azeotropic distillation, thereby driving the reaction forward. Furthermore, the solvent's polarity, or dielectric constant, can affect the stability of the charged intermediates in the reaction mechanism. researchgate.net According to the Hughes-Ingold rules, reactions where the transition state is less charged than the reactants are slower in more polar solvents. wikipedia.org

Table 2: General Influence of Solvent Polarity on Esterification Rate

| Solvent Type | Polarity | Dielectric Constant | General Effect on Esterification Rate |

|---|---|---|---|

| n-Hexane | Non-polar | Low | Often increases rate by facilitating water removal |

| Toluene | Non-polar | Low | Can increase rate, also allows for azeotropic water removal |

| Acetonitrile | Polar Aprotic | High | May decrease rate depending on mechanism wikipedia.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. ejcmpr.comucm.esjddhs.com This includes the use of renewable feedstocks, atom-efficient reactions, and the avoidance of hazardous solvents and reagents.

In the context of this compound synthesis, key green approaches include:

Biocatalysis: Utilizing enzymes, such as lipases, as catalysts instead of traditional acid catalysts. nih.govnih.gov Lipases operate under mild temperature and pH conditions, are highly selective (reducing byproduct formation), and are biodegradable. nih.gov

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using effective catalysts that allow for lower reaction temperatures. ucm.es

Waste Reduction: Designing processes that maximize the incorporation of all materials used into the final product, a principle known as atom economy. ucm.es

Solvent-Free Esterification Protocols

A significant advancement in green chemistry is the development of solvent-free reaction protocols. researchgate.net Eliminating organic solvents reduces volatile organic compound (VOC) emissions, simplifies product purification, and lowers costs.

For the synthesis of this compound, a solvent-free approach would involve directly reacting the two liquid precursors, often under vacuum to facilitate the removal of the water byproduct. This method is particularly effective when one of the reactants is in liquid form and can act as the reaction medium. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can further enhance the green credentials of the process by being easily separable and reusable. researchgate.net Research on solvent-free esterification has shown it to be a clean, efficient, and fast method, which can sometimes be promoted by microwave irradiation to further reduce reaction times. researchgate.netmdpi.com

Biocatalytic Synthesis Routes

Biocatalytic approaches to the synthesis of this compound offer a green and highly specific alternative to conventional chemical methods. These routes primarily employ lipases as catalysts for the esterification of triethanolamine with isononanoic acid. The mild reaction conditions associated with enzymatic catalysis help to minimize energy consumption and reduce the formation of unwanted by-products.

Lipases, particularly immobilized enzymes such as Novozym 435 (lipase B from Candida antarctica), are frequently favored due to their high catalytic activity, stability in organic media, and ease of separation from the reaction mixture, which allows for their reuse. The reaction is typically conducted in a solvent-free system or in the presence of a non-polar organic solvent to reduce the viscosity of the reactants and facilitate mass transfer.

Key parameters influencing the efficiency of the biocatalytic synthesis include temperature, substrate molar ratio, enzyme loading, and water activity. Optimal temperatures for lipase activity in this context are generally between 40-70°C. A molar excess of isononanoic acid is often used to drive the reaction equilibrium towards the formation of the ester. The removal of water, a by-product of the esterification, is crucial for achieving high conversion rates.

The reaction pathway involves the formation of an acyl-enzyme intermediate, where the isononanoic acid is covalently bound to the active site of the lipase. This is followed by the nucleophilic attack of a hydroxyl group from triethanolamine on the acyl-enzyme complex, leading to the formation of the ester and the regeneration of the free enzyme. Due to the three hydroxyl groups in triethanolamine, the reaction can potentially yield a mixture of mono-, di-, and tri-esters. Controlling the degree of esterification to selectively produce the desired isononanoate ester is a significant aspect of process optimization.

Below is a data table summarizing typical reaction conditions for the lipase-catalyzed synthesis of alkanolamine esters, which are analogous to this compound.

| Parameter | Value/Condition | Rationale |

| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) | High stability, reusability, and activity in non-aqueous media. |

| Substrates | Triethanolamine, Isononanoic Acid | Reactants for the esterification reaction. |

| Molar Ratio (Acid:Amine) | 1:1 to 3:1 | An excess of the acid can shift the equilibrium towards product formation. |

| Temperature | 40 - 70 °C | Optimal range for lipase activity and stability, minimizing thermal degradation. |

| Reaction Medium | Solvent-free or non-polar solvent (e.g., hexane, toluene) | Reduces viscosity and can enhance enzyme activity. |

| Water Removal | Vacuum or molecular sieves | Shifts the reaction equilibrium to favor ester formation, increasing yield. |

| Enzyme Loading | 1 - 10% (w/w of substrates) | Affects reaction rate; higher loading can increase rate but also cost. |

Waste Minimization and By-product Management Strategies

A primary advantage of biocatalytic synthesis is the inherent potential for waste minimization. The high selectivity of enzymes reduces the formation of unwanted side products, leading to cleaner reaction profiles and simpler downstream processing compared to conventional chemical synthesis.

The main by-product in the esterification reaction is water. Effective water removal is not only critical for achieving high yields but is also a key aspect of by-product management. In enzymatic systems, this is often achieved through the application of a vacuum or the use of desiccants like molecular sieves. The water produced is non-toxic and can be easily managed.

Strategies for waste minimization in the biocatalytic synthesis of this compound focus on several key areas:

Solvent-Free Systems: Conducting the reaction in the absence of a solvent eliminates the need for solvent purchase, handling, and disposal, which are major contributors to waste and environmental impact in chemical processes. When a solvent is necessary to reduce viscosity, the choice of a green, recyclable solvent is preferred.

Atom Economy: The esterification reaction itself has a high atom economy, as the only by-product is water. By optimizing the reaction to achieve high conversion and selectivity, the process can approach theoretical maximum atom efficiency.

Downstream Processing: The high purity of the product mixture from a well-optimized biocatalytic reaction simplifies downstream processing. This often involves simple filtration to remove the enzyme, followed by vacuum distillation to remove any unreacted starting materials, which can then be recycled into subsequent batches. This contrasts with chemical routes that may require extensive washing and purification steps, generating significant aqueous and solid waste.

The table below outlines strategies for managing by-products and minimizing waste in this biocatalytic process.

| Strategy | Description | Impact on Waste Reduction |

| Immobilized Enzyme Recycling | The catalyst is recovered after each batch and reused. | Reduces solid waste from spent catalyst and lowers manufacturing costs. |

| Solvent-Free Reaction Conditions | The reaction is performed with only the neat substrates and enzyme. | Eliminates volatile organic compound (VOC) emissions and liquid waste from solvents. |

| Recycling of Unreacted Substrates | Unreacted triethanolamine and isononanoic acid are recovered and reused. | Improves overall yield and reduces the amount of raw material waste. |

| Integrated Water Removal | Continuous removal of water by-product during the reaction. | Drives the reaction to completion, increasing product yield and reducing the need for extensive purification. |

Advanced Analytical and Characterization Techniques

Spectroscopic and Spectrometric Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For triethanolamine (B1662121) isononanoate, which is the salt formed from triethanolamine and isononanoic acid, the spectra would exhibit characteristic bands from both precursor molecules, with specific shifts indicating the formation of the ester linkage.

In the IR spectrum of the parent compound, triethanolamine, characteristic peaks include a strong, broad band around 3300 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) groups. bohrium.com Another significant band appears around 1030 cm⁻¹ which is attributed to the C-O bond vibration. bohrium.com

Raman spectroscopy, which is highly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. nih.govresearchgate.net The spectrum of triethanolamine isononanoate would be expected to show prominent peaks corresponding to the C-H stretching and bending modes of the alkyl chain of the isononanoate moiety. A key feature for confirming the ester formation would be the strong carbonyl (C=O) stretching band, typically observed in the region of 1735-1750 cm⁻¹ in the IR spectrum. The disappearance or significant shift of the carboxylic acid's broad O-H stretch (typically seen from 2500-3300 cm⁻¹) from isononanoic acid and the changes in the hydroxyl region of triethanolamine would further confirm the reaction.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Technique |

|---|---|---|---|

| O-H (from TEA moiety) | ~3300 (Broad) | Stretching | IR |

| C-H (Alkyl chains) | 2850-3000 | Stretching | IR, Raman |

| C=O (Ester) | 1735-1750 | Stretching | IR |

| C-O (Ester and Alcohol) | 1000-1300 | Stretching | IR |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (as the triethanolammonium salt), the exact mass is a critical parameter for its unambiguous identification.

The molecular formula for triethanolammonium isononanoate is C15H33NO5. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high accuracy, typically to within a few parts per million (ppm). This allows for the confident determination of its elemental formula. For instance, the calculated monoisotopic mass of triethanolammonium isononanoate is 307.23587315 Da. nih.gov An HRMS analysis would aim to experimentally measure a mass that closely matches this theoretical value, thereby confirming the compound's identity and purity.

Techniques like Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) can be used for both identification and quantification, even in complex cosmetic matrices. cossma.comeuropa.eu In a tandem MS experiment, the precursor ion corresponding to this compound would be selected and fragmented to produce a characteristic pattern of product ions, further enhancing the specificity of the analysis.

Advanced Structural Characterization

Beyond confirming the molecular formula and functional groups, advanced techniques can probe the higher-order structure and the morphology of this compound in its pure form or within formulations.

X-ray Diffraction (XRD) Analysis of Crystalline Forms (if applicable)

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of solid materials. nih.govnih.gov It provides information on the arrangement of atoms and molecules in a crystal lattice. This compound is described as a liquid at room temperature, which suggests it does not possess a long-range ordered crystalline structure under normal conditions. nih.gov Therefore, XRD analysis for single-crystal structure determination is not applicable.

However, XRD can be highly relevant when studying formulations containing this compound. For instance, in a cream or lotion, other components might be crystalline (e.g., fatty alcohols, waxes). XRD could be used to determine if the presence of this compound affects the crystallinity or polymorphic form of these other ingredients, which in turn could impact the texture, stability, and release properties of the final product. Studies have shown that triethanolamine can influence the crystal structure of materials it interacts with. frontiersin.org

Electron Microscopy for Microstructural Analysis of Formulations

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the microstructure of formulations like emulsions and creams where this compound is commonly used as an emulsifier or surfactant. These methods provide direct visual evidence of droplet size, morphology, and distribution.

As this compound helps to stabilize oil-in-water or water-in-oil emulsions, electron microscopy can reveal the effectiveness of this stabilization. Cryogenic-SEM (Cryo-SEM) is particularly useful, as it allows for the observation of the emulsion in a frozen, hydrated state, which better preserves the original microstructure compared to conventional SEM that requires sample dehydration. bohrium.comresearchgate.net Cryo-SEM can provide detailed information about the droplet size distribution and the interactions between the dispersed and continuous phases. bohrium.comnih.gov TEM can be employed to visualize the morphology of surfactant self-assemblies, such as micelles or vesicles, that may form in the system. nih.govbuketov.edu.kz For example, TEM studies on similar surfactant systems have shown the ability to distinguish between spherical, rod-like, and other micellar shapes, which are dependent on surfactant concentration and formulation conditions. nih.gov

Physicochemical Characterization Methods for Performance Evaluation in Systems

The ultimate function of this compound in a product is determined by its physicochemical behavior within the complete system. Techniques that measure properties like viscosity and flow are critical for performance evaluation.

Rheological Studies of this compound in Formulated Systems

Rheology is the study of the flow and deformation of matter. For products like lotions, creams, and lubricants, rheological properties are paramount as they dictate everything from shelf stability and texture to the sensory feel upon application. Triethanolamine salts of fatty acids, such as triethanolamine stearate, are well-known for their ability to modify the rheology of emulsions.

Systems containing this compound are typically non-Newtonian, meaning their viscosity changes with the applied shear rate. Rheological studies would likely show a shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the product is sheared (e.g., rubbed onto the skin). This is a desirable property for many cosmetic products, allowing them to be easily spread while maintaining thickness in the container.

Key rheological parameters that would be investigated include:

Viscosity Profile: A plot of viscosity versus shear rate, characterizing the shear-thinning nature of the formulation.

Yield Stress: The minimum stress required to initiate flow. A higher yield stress can improve the suspension of particles and enhance long-term stability.

Thixotropy: The time-dependent shear-thinning property, which describes how well a product recovers its structure after shearing has stopped.

These studies are crucial for optimizing formulations to achieve the desired texture, stability, and performance characteristics. Research on similar systems, like ionic greases made from triethanolamine and oleic acid, has also highlighted the importance of rheological properties in determining lubrication performance.

| Rheological Parameter | Description | Relevance to Performance |

|---|---|---|

| Viscosity | Resistance to flow. | Affects product thickness, pourability, and feel. |

| Shear-Thinning Behavior | Viscosity decreases with increasing shear rate. | Allows for easy application and spreading. |

| Yield Value | Minimum force needed to start flow. | Contributes to stability by preventing settling of suspended particles. |

| Thixotropy | Time-dependent recovery of viscosity after shear. | Important for product structure recovery after application. |

Surface and Interfacial Tension Measurements in Emulsified Systems

Detailed research findings and data tables for the surface and interfacial tension of emulsions stabilized with this compound are currently unavailable. Such studies would typically involve measuring the surface tension of aqueous solutions of the compound at various concentrations to determine its critical micelle concentration (CMC). Furthermore, interfacial tension measurements between an oil phase and an aqueous phase containing this compound would quantify its effectiveness as an emulsifier.

Table 3.4.2.1: Hypothetical Surface Tension of Aqueous this compound Solutions (Note: This table is a placeholder for future experimental data and does not represent actual measurements.)

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0.0001 | Data not available |

| 0.001 | Data not available |

| 0.01 | Data not available |

| 0.1 | Data not available |

Table 3.4.2.2: Hypothetical Interfacial Tension of Oil-Water Emulsions with this compound (Note: This table is a placeholder for future experimental data and does not represent actual measurements.)

| Oil Phase | Concentration of this compound (wt%) | Interfacial Tension (mN/m) |

| Mineral Oil | 1% | Data not available |

| Isopropyl Myristate | 1% | Data not available |

| Silicone Oil | 1% | Data not available |

Thermal Analysis Techniques (e.g., DSC, TGA) for Stability in Matrices

Specific data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this compound are not currently available in published literature. DSC analysis would provide insights into the compound's melting point, heat of fusion, and any polymorphic transitions. TGA would offer information on its thermal decomposition profile, which is critical for assessing its stability at elevated temperatures.

Table 3.4.3.1: Hypothetical DSC Data for this compound (Note: This table is a placeholder for future experimental data and does not represent actual measurements.)

| Parameter | Value |

| Onset of Melting (°C) | Data not available |

| Peak Melting Temperature (°C) | Data not available |

| Enthalpy of Fusion (J/g) | Data not available |

Table 3.4.3.2: Hypothetical TGA Data for this compound (Note: This table is a placeholder for future experimental data and does not represent actual measurements.)

| Temperature for 5% Weight Loss (°C) | Temperature for 10% Weight Loss (°C) | Residue at 600°C (%) |

| Data not available | Data not available | Data not available |

Further research is required to generate the specific analytical data needed to fully characterize this compound and understand its behavior in various applications.

Functional Applications in Advanced Materials and Chemical Systems

Role as an Interfacial Modifier in Emulsion and Dispersion Systems

Triethanolamine (B1662121) isononanoate functions as a surfactant, a molecule that reduces the tension between two liquids, or between a liquid and a solid. shreechem.in This capability is central to its role in creating and stabilizing emulsions and dispersions. The triethanolamine portion of the molecule is water-soluble (hydrophilic), while the isononanoate portion, a derivative of isononanoic acid, is oil-soluble (lipophilic). shreechem.in This dual nature allows it to position itself at the oil-water interface, effectively bridging the two immiscible phases.

The emulsification mechanism of triethanolamine isononanoate involves its adsorption at the oil-water interface, which lowers the interfacial tension. shreechem.in The formation of the surfactant often occurs in situ by neutralizing isononanoic acid with triethanolamine in the formulation. gvchem.comresearchgate.net This process creates the amine salt, which then acts as the primary emulsifier.

The key steps in the emulsification process are:

Migration and Adsorption: The surfactant molecules migrate to the interface between the oil and water phases.

Lowering Interfacial Tension: By aligning at the interface, the molecules reduce the energy required to create new oil droplets within the water phase (or vice versa), facilitating the formation of a dispersion.

Film Formation: A protective film forms around the dispersed droplets, creating a barrier that helps prevent them from immediately coalescing.

Research on related triethanolamine esters shows their effectiveness in forming stable emulsions. bipublication.com For instance, triethanolamine stearate, formed from stearic acid and triethanolamine, is a well-known emulsifier used to create stable oil-in-water emulsions for cosmetic and pharmaceutical applications. researchgate.net The mechanism relies on the formation of a stabilizing layer at the droplet surface, which can sometimes include liquid crystalline structures that enhance long-term stability. researchgate.net

The stability of an emulsion is its ability to resist changes in its properties over time. Emulsions stabilized by surfactants like this compound are subject to several destabilization mechanisms, including creaming, flocculation, and coalescence.

Mechanistic Stability: The primary mechanism for stability imparted by this compound is the creation of an electrostatic and steric barrier around the dispersed droplets. The charged hydrophilic head of the triethanolamine group can create repulsive forces between droplets, while the bulky structure provides a physical (steric) barrier that hinders close approach and coalescence. Generally, higher concentrations of an emulsifier lead to more stable emulsions, although a limit exists beyond which destabilization can occur. mdpi.com

Kinetic Stability: Kinetic studies focus on the rate at which destabilization occurs. Factors influencing this include droplet size, viscosity of the continuous phase, and the strength of the interfacial film. Emulsions with smaller and more uniform droplet sizes tend to be more stable. mdpi.com The viscosity of the continuous phase also plays a crucial role; a higher viscosity slows down the movement of droplets, reducing the frequency of collisions that can lead to coalescence. mdpi.com Studies on similar systems, such as paraffin (B1166041) emulsions, show that the formation of multi-layered aggregates at the interface can significantly enhance kinetic stability. researchgate.net

| Mole Fraction of Triethanolamine (xA) | Surface Tension (mN/m) |

|---|---|

| 0.000 | 72.01 |

| 0.019 | 66.70 |

| 0.041 | 63.25 |

| 0.068 | 60.75 |

| 0.102 | 58.82 |

| 0.204 | 55.75 |

Data adapted from surface tension measurements of aqueous triethanolamine solutions. scribd.com

The structure of the hydrophobic alkyl chain—in this case, the isononanoate group—has a significant impact on the surfactant's performance. Isononanoic acid is a branched-chain carboxylic acid. Compared to a linear-chain fatty acid of similar carbon number (e.g., nonanoic acid), the branching in the isononanoate tail affects how the surfactant molecules pack at the interface.

Molecular Packing and Interfacial Film: Branched chains are bulkier and less flexible than their linear counterparts. This steric hindrance generally prevents them from packing as tightly at the oil-water interface. The result is a less ordered and potentially less rigid interfacial film.

Surface Tension Reduction: The effectiveness of a surfactant in reducing surface or interfacial tension is related to its ability to occupy space at the interface. While tight packing of linear chains can be very effective, the larger surface area occupied by branched chains can also lead to significant tension reduction.

Emulsion Type and Stability: The geometry of the surfactant molecule, influenced by the shape of its alkyl tail, can play a role in determining the preferred curvature of the interface, which can favor the formation of either oil-in-water (O/W) or water-in-oil (W/O) emulsions.

Advanced research aims to establish clearer relationships between the molecular structure of such esters (e.g., the chain length and branching of the fatty acid) and their functional properties, such as emulsifying power and lubricating performance.

Performance in Cementitious Materials Science

In the context of cementitious materials, the performance is primarily driven by the triethanolamine (TEA) component. ceramics-silikaty.cz TEA is widely used in the cement industry as a grinding aid and a hydration modifier. scispace.com The isononanoate salt would deliver the active TEA molecule to the system.

During the grinding of cement clinker, significant mechanical energy is applied to break down particles. As the particles become smaller and their surface area increases, they develop surface charges that lead to re-agglomeration, reducing the efficiency of the grinding process. atlantis-press.com Grinding aids are surfactants that adsorb onto the newly fractured surfaces of the cement particles. researchgate.net

The mechanism of action for a TEA-based grinding aid is as follows:

Adsorption: The polar TEA molecule adsorbs onto the charged surfaces of the clinker particles created during comminution. researchgate.net

Surface Energy Reduction: This adsorption neutralizes the surface charges and reduces the surface energy of the particles. researchgate.net

Prevention of Agglomeration: By reducing the attractive forces between particles, the grinding aid prevents them from clumping together and coating the grinding media (e.g., steel balls in a ball mill). atlantis-press.comresearchgate.net This allows the grinding energy to be more effectively used for particle size reduction rather than overcoming agglomeration forces.

Studies consistently show that the addition of TEA increases the specific surface area (a measure of fineness) of the resulting cement for a given grinding time and energy input. ceramics-silikaty.czresearchgate.net

The following table presents typical results from a laboratory study on the effectiveness of Triethanolamine (TEA) as a grinding aid.

| Additive | Dosage (% by weight) | Blaine Specific Surface Area (m²/kg) | Increase in Fineness (%) |

|---|---|---|---|

| None (Control) | 0.00 | 325 | - |

| Triethanolamine (TEA) | 0.06 | 377 | 16.0 |

Data illustrative of findings reported on the effect of TEA on the grindability of cement clinker. ceramics-silikaty.czresearchgate.net

Beyond its role as a grinding aid, triethanolamine significantly influences the chemical reactions of cement hydration. The effects are complex and depend on the dosage. lamsresearch.compsgraw.com

Hydration Kinetics: Cement hydration is a series of exothermic reactions between cement minerals and water. Isothermal calorimetry is used to measure the rate of heat evolution, which corresponds to the rate of reaction. TEA has a dual effect:

Acceleration of Aluminate Phases: TEA accelerates the hydration of the aluminate phases in cement, primarily tricalcium aluminate (C3A) and tetracalcium aluminoferrite (C4AF). lamsresearch.compsgraw.com It does this by chelating with aluminum and iron ions, promoting their dissolution and facilitating the rapid formation of ettringite. lamsresearch.comhorizonadmixtures.com

Retardation of Silicate (B1173343) Phases: TEA typically retards the hydration of the main strength-giving compound, tricalcium silicate (C3S), prolonging the induction period before the main hydration peak. scispace.compsgraw.com

This dual action can alter the setting time of the cement. At very low dosages, the accelerating effect on the aluminate phase can dominate, while at higher dosages, the retarding effect on the silicate phase becomes more pronounced. lamsresearch.compsgraw.com

Microstructure: The changes in hydration kinetics influence the development of the hardened cement paste's microstructure. The accelerated formation of ettringite can contribute to early strength development. horizonadmixtures.com However, the retardation of C3S hydration can delay the main strength gain. scispace.com Some studies have found that TEA can optimize the pore size distribution at low dosages, leading to a denser microstructure, but can be detrimental at higher concentrations. researchgate.net The influence of TEA on the microstructure of cement blended with supplementary materials like fly ash has also been noted, where it can promote pozzolanic activity. researchgate.netcapes.gov.br

Application in Corrosion Inhibition and Surface Protection Technologies

The encapsulation of corrosion inhibitors represents a significant advancement in the development of "smart" or self-healing protective coatings. This technology involves the loading of inhibitors into micro- or nanocontainers that can release their payload in response to a specific trigger, such as mechanical damage or a change in pH at the coating-substrate interface. While specific research on the encapsulation of this compound is emerging, the principles are well-established for related amine and ester-based inhibitors.

The primary goal of encapsulation is to provide active corrosion protection. When a coating is scratched or damaged, the encapsulated inhibitor is released directly to the site of corrosion initiation. This targeted release mechanism can significantly enhance the long-term durability and performance of the protective coating. The effectiveness of this approach depends on several factors, including the stability of the microcapsules, the efficiency of inhibitor loading, and the responsiveness of the release mechanism.

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metallic substrates, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process is complex and can involve a combination of physical and chemical interactions. The molecular structure of this compound, featuring a tertiary amine group and an ester functional group, provides multiple active centers for adsorption.

The lone pair of electrons on the nitrogen atom of the triethanolamine moiety can coordinate with vacant d-orbitals of the metal atoms on the substrate surface, leading to chemisorption. Additionally, the oxygen atoms in the ester group can also participate in the adsorption process. The long hydrocarbon chain of the isononanoate group contributes to the formation of a hydrophobic layer, which repels water and other corrosive species from the metal surface.

Advanced spectroscopic techniques are crucial for characterizing the coordination chemistry of such compounds with transition metals. Far-IR spectroscopy can identify low-frequency vibrations associated with metal-oxygen or metal-nitrogen bonds, providing direct evidence of chemical adsorption. Furthermore, computational methods like Density Functional Theory (DFT) calculations can be employed to model the electronic transitions and validate experimental findings.

The performance of corrosion inhibitors can often be enhanced through synergistic interactions with other inhibiting species. While specific data on the synergistic effects of this compound is limited, the principles of inhibitor synergy are well-understood. The combination of different inhibitors can lead to a more robust and effective protective layer than what can be achieved with a single compound.

For instance, this compound, which acts as a mixed-type inhibitor, could be combined with an anodic or a cathodic inhibitor to provide comprehensive protection. The different functional groups in the combined inhibitor formulation can adsorb onto different sites on the metal surface, leading to a more compact and defect-free protective film. Electrochemical techniques, such as electrochemical impedance spectroscopy (EIS), are invaluable for evaluating the synergistic effects of inhibitor combinations in coating systems.

Contributions to Polymer Science and Foaming Technologies

In the realm of polymer science, this compound has potential applications as a foaming agent, particularly in the production of polymer composites. Foaming agents, or blowing agents, are substances that are capable of producing a cellular structure in a polymer matrix. This cellular structure can impart desirable properties such as reduced density, improved thermal and acoustic insulation, and enhanced energy absorption capabilities.

While the primary application of this compound is often in other areas, its chemical structure suggests a potential role in foaming technologies. The thermal decomposition of the compound or its reaction with other components in a polymer formulation could generate gaseous products, leading to the expansion of the polymer and the formation of a foam structure. The specific conditions under which this compound would act as an effective foaming agent, including temperature and the presence of catalysts, would need to be determined through empirical studies.

Interfacial Activity in Polymer Blends and Dispersions

This compound, as an ester of triethanolamine and isononanoic acid, possesses amphiphilic properties that make it a candidate for influencing the interfacial characteristics of polymer systems. The triethanolamine head is hydrophilic, while the isononanoate tail is hydrophobic, allowing it to function as a surfactant. In immiscible polymer blends, where components naturally separate into distinct phases, such molecules can act as compatibilizers. By migrating to the interface between the polymer phases, they can reduce interfacial tension, leading to finer and more stable dispersion of one polymer within another. This improved morphology can significantly enhance the mechanical strength and durability of the final material. shreechem.innih.govresearchgate.net

The effectiveness of such an interfacial agent is tied to its ability to neutralize acidic impurities or functional groups within a polymer formulation. shreechem.in For instance, in systems containing anionic polymers like Carbopols or Eudragits, the triethanolamine moiety can engage in acid-base interactions, anchoring the molecule at the interface and promoting stability. researchgate.netdbc.wroc.pl Research into reactive polymer blending often utilizes model systems to study the kinetics of reactions at the interface, for example, between amine-terminated polymers and anhydride-containing copolymers. umn.edu While direct studies on this compound are limited, the principles governing the behavior of amine-containing surfactants and emulsifiers are well-established. rockchemicalsinc.com The modification of interfaces in polymer blends is a critical factor in determining the final rheological properties and morphology of the material. researchgate.net

Integration in Industrial Process Fluids

Triethanolamine and its fatty acid salts are crucial components in water-based metalworking and cutting fluids, serving multiple functions to improve machining operations. cn-lubricantadditive.comcn-lubricantadditive.com These fluids are essential for cooling, lubrication, corrosion prevention, and chip removal. researchgate.netpsu.edu this compound, functioning as a water-soluble oily agent, can form a lubricating physical adsorption film on the metal surface. cn-lubricantadditive.comcn-lubricantadditive.com This film reduces friction between the cutting tool and the workpiece, particularly under low-load conditions. cn-lubricantadditive.com

Furthermore, triethanolamine itself is a well-known corrosion inhibitor, typically used in concentrations of 0.5% to 2% to prevent rust on steel components. cn-lubricantadditive.comcn-lubricantadditive.com It works synergistically with other rust inhibitors to enhance the protective properties of the fluid. cn-lubricantadditive.comeastman.com The amine group also acts as a pH buffer, maintaining the alkalinity of the fluid. An optimal pH is critical to prevent bacterial growth and corrosion while ensuring lubrication performance. cn-lubricantadditive.comstle.org The surfactant properties of triethanolamine salts also aid in wetting and penetrating the cutting interface, which improves the cooling and cleaning action of the fluid. cn-lubricantadditive.comguidechem.com

Below is a table detailing a sample formulation for a water-based synthetic metal-cutting fluid incorporating a self-made triethanolamine ester as the base oil.

| Component | Function | Percentage (%) |

| Triethanolamine Ricinoleate | Base Oil (Lubricant) | 12 |

| Extreme Pressure Agent | Lubrication under high pressure | 8 |

| Rust Inhibitor A | Corrosion prevention | 6 |

| Rust Inhibitor B | Synergistic corrosion prevention | 4 |

| Surfactant | Wetting, Emulsification | 3 |

| Defoamer | Prevents foam formation | 0.5 |

| Bactericide | Controls microbial growth | 1.5 |

| Deionized Water | Solvent | 65 |

| Data adapted from research on environmentally friendly cutting fluids. researchgate.net |

In the broader field of lubrication, triethanolamine esters and salts are researched for their ability to reduce friction and wear between moving surfaces. mdpi.com The reaction product of triethanolamine and oleic acid, triethanolamine oleate (B1233923), has been shown to possess significant lubricating properties. In four-ball wear tests, a 5% aqueous solution of triethanolamine oleate demonstrated a low friction coefficient of 0.071. cn-lubricantadditive.comcn-lubricantadditive.com

Recent research has also explored novel ionic grease lubricants, such as protic [Triethanolamine][Oleic Acid] systems, which can be used directly without thickeners. researchgate.net These studies indicate that the strong physical adsorption of the ionic grease onto the friction surface is a dominant factor in its lubrication mechanism. researchgate.net Other studies have investigated triethanolamine borate (B1201080) as a water-based lubricant additive, finding it has excellent anti-friction and anti-wear properties. airitilibrary.comicj-e.org It forms a protective tribofilm that prevents direct metal-to-metal contact. researchgate.net

The following table presents comparative tribological data for different water-based lubricant additives, highlighting the performance of triethanolamine derivatives.

| Lubricant Additive (Aqueous Solution) | Average Friction Coefficient | Wear Scar Diameter (mm) |

| Triethanolamine Borate | ~0.06 | ~0.35 |

| Glycerol | ~0.08 | ~0.45 |

| Polyethylene Glycol 400 | ~0.10 | ~0.55 |

| 0.1 wt% Triethanolamine-modified Graphene Oxide | 0.085 | 0.37 |

| Data compiled from studies on novel lubricant additives. airitilibrary.comresearchgate.net |

Utilization in Biochemical and Biotechnological Research

Biological processes are highly sensitive to pH, necessitating the use of buffers to maintain a stable hydrogen ion concentration. itwreagents.comunc.edu Triethanolamine is utilized as a biological buffer, with a pKa of 7.76 at 25°C, making it effective in the physiological pH range of 7.0 to 8.5. bostonbioproducts.combiochemistry4all.com It is important to note that the pKa of triethanolamine is temperature-dependent, with a d(pKa)/dT of -0.02, which must be considered when preparing buffers for experiments at different temperatures. itwreagents.com

In the field of cell culture, triethanolamine has been identified as a beneficial supplement in serum-free media, particularly for growing hybridoma cells for antibody production. google.com While cells can synthesize ethanolamine (B43304), they often cannot produce enough to support optimal growth, making its addition to basal media advantageous. google.com Studies have demonstrated enhanced cell growth and a significant increase in antibody productivity when ethanolamine is added to the culture medium. google.com Although research specifically detailing this compound in this context is not prevalent, the foundational role of the parent amine is well-documented. actylislab.comevonik.com

| Buffer System | pKa at 25°C | Effective pH Range | Temperature Dependence (d(pKa)/dT) |

| Triethanolamine (TEA) | 7.76 | 7.0 - 8.5 | -0.020 |

| Tris | 8.06 | 7.5 - 9.0 | -0.028 |

| Phosphate (B84403) (pKa2) | 7.21 | 6.2 - 8.2 | -0.0028 |

| Comparative data for common biological buffers. itwreagents.combiochemistry4all.com |

The interaction of small molecules with biomolecules is a cornerstone of biochemical research. Studies have investigated the interaction between triethanolamine (TEA) and high molecular weight DNA. Research using fluorescent spectroscopy and viscometry has shown that TEA can interact with the phosphate groups of the DNA backbone. spbu.ru This interaction does not appear to alter the secondary structure of the DNA but does lead to a decrease in the volume of the DNA molecular coil in solution. spbu.ru Furthermore, the presence of TEA was observed to cause the destruction of surfactant-DNA complexes that had been pre-formed in the solution. spbu.ru

While these fundamental studies focus on the parent triethanolamine, the addition of the isononanoate chain would introduce a significant hydrophobic component to the molecule. This modification would likely alter its interaction with biomolecules, potentially promoting association with nonpolar regions of proteins or lipid membranes. The amphiphilic nature of this compound could lead to more complex interactions, such as the formation of micelles that could encapsulate or solubilize other molecules, a principle widely used in drug delivery research.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways and Rates in Aquatic Environments

The biodegradation of Triethanolamine (B1662121) Isononanoate is expected to be initiated by the enzymatic hydrolysis of the ester bond, yielding triethanolamine and isononanoic acid. The subsequent degradation of these two components then proceeds along separate pathways. Triethanolamine is recognized as being readily biodegradable. santos.comdocumentsdelivered.com Similarly, esters of isononanoic acid have been shown to be readily biodegradable. europa.eu

Aerobic Conditions:

Under aerobic conditions, both triethanolamine and isononanoic acid are susceptible to microbial degradation. Triethanolamine has been observed to degrade rapidly in various aerobic environments. Studies have reported half-lives for triethanolamine ranging from 0.5 to 1.8 days in surface soil and an average half-life of 1.2 days in river water. documentsdelivered.com In activated sludge from municipal wastewater treatment, the half-life was even shorter, ranging from 0.02 to 0.10 days. documentsdelivered.com One study demonstrated 96% degradation of triethanolamine in 19 days. santos.com The degradation of isononanoic acid, as a branched-chain fatty acid, would likely proceed via pathways similar to other fatty acids, involving oxidation to smaller molecules. researchgate.net A study on isononanoic acid, C16-18 alkyl esters, showed a mean degradation of 86% after 30 days in a ready biodegradability test using domestic sewage as the inoculum. europa.eu

| Environment | Compound Component | Half-life/Degradation Rate | Reference |

| Freshwater (River) | Triethanolamine | 1.2 ± 0.5 days | documentsdelivered.com |

| Surface Soil | Triethanolamine | 0.5 - 1.8 days | documentsdelivered.com |

| Activated Sludge | Triethanolamine | 0.02 - 0.10 days | documentsdelivered.com |

| Screening Test | Isononanoic acid esters | 86% degradation in 30 days | europa.eu |

Anaerobic Conditions:

In the absence of oxygen, the degradation pathways differ. The anaerobic degradation of long-chain fatty acids, including branched-chain variants, is a known process. nih.gov This process typically involves a consortium of bacteria that break down the fatty acids into shorter-chain fatty acids, acetate, and ultimately methane and carbon dioxide. nih.govparklink.com.au The anaerobic degradation of triethanolamine has also been documented, with one study identifying a homoacetogenic bacterium capable of this process. semanticscholar.org The mechanism involves a corrinoid-dependent shift of a hydroxyl group, leading to the formation of an unstable intermediate that releases acetaldehyde. semanticscholar.org

The biodegradation of Triethanolamine Isononanoate is carried out by diverse microbial communities. The initial hydrolysis of the ester bond can be performed by a wide range of bacteria and fungi that produce esterase enzymes. Following hydrolysis, distinct microbial populations are responsible for the degradation of triethanolamine and isononanoic acid.

For the degradation of the triethanolamine moiety, bacteria from the genus Pseudomonas have been implicated. semanticscholar.org In anaerobic environments, homoacetogenic bacteria are involved in its breakdown. semanticscholar.org The degradation of the isononanoic acid component would involve bacteria capable of fatty acid metabolism. Under anaerobic conditions, syntrophic bacteria are crucial for the breakdown of fatty acids in concert with methanogenic archaea. nih.govnih.gov Genera such as Syntrophomonas are known to degrade long-chain fatty acids anaerobically. nih.gov The composition and dynamics of these microbial communities can be influenced by environmental factors such as pH, temperature, and the presence of other organic matter.

The initial step in the microbial degradation of this compound is the cleavage of the ester linkage, resulting in the formation of triethanolamine and isononanoic acid .

Further aerobic degradation of triethanolamine can lead to the formation of diethanolamine, ethanolamine (B43304), and glyoxylate. semanticscholar.org Under anaerobic conditions, acetaldehyde has been identified as a key intermediate in the degradation of triethanolamine. semanticscholar.org

The degradation of isononanoic acid, a branched-chain fatty acid, under aerobic conditions is expected to proceed through β-oxidation, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle. Under anaerobic conditions, the degradation of branched-chain fatty acids can result in the formation of shorter-chain fatty acids like butyrate and propionate as intermediates before being converted to methane and carbon dioxide. nih.gov

Advanced Oxidation Processes for Wastewater Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation reactions with highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.orgnih.gov These processes are particularly effective for the treatment of recalcitrant organic compounds that are not readily biodegradable. nih.gov

The combination of UV irradiation with a strong oxidant like periodate (IO₄⁻) has been shown to be an effective AOP for the degradation of triethanolamine and the reduction of Chemical Oxygen Demand (COD) in industrial wastewater. researchgate.net The UV/periodate process generates a variety of reactive species, including hydroxyl radicals (•OH), IO₃•, and IO₄•, which are powerful oxidizing agents. researchgate.netdntb.gov.ua

Research has demonstrated that this method can significantly accelerate the degradation of triethanolamine compared to UV irradiation alone. researchgate.net The optimal pH for the degradation of triethanolamine using the UV/periodate system was found to be 7.6. researchgate.net Increasing the initial concentration of periodate relative to triethanolamine was shown to increase the degradation rate up to a certain point. researchgate.net The UV/periodate system is considered a promising technology for treating wastewater containing persistent organic pollutants. researchgate.netkuleuven.be

| Parameter | Condition/Value | Outcome | Reference |

| Process | UV/Periodate (IO₄⁻) | Effective for COD reduction of triethanolamine solutions | researchgate.net |

| Optimal pH | 7.6 | Maximizes degradation rate | researchgate.net |

| Oxidant Ratio | Increasing [IO₄⁻]₀/[TEA]₀ | Increases degradation rate up to a saturation point | researchgate.net |

| Light Source | 1000-W mercury-xenon lamp vs. 1000-W xenon lamp | 5.5 times faster degradation rate for synthetic TEA solutions | researchgate.net |

| Pollutant Type | Recalcitrant organic compounds | UV/periodate system is a valuable alternative for treatment | kuleuven.be |

Environmental Distribution and Transport Modeling

The environmental distribution and transport of a chemical are influenced by its physical and chemical properties. Modeling is a key tool to predict the environmental compartments where a substance is likely to partition.

Fugacity Modeling for Multi-Compartment Distribution Prediction

Specific fugacity modeling for this compound has not been identified in the reviewed literature. However, a generic level III fugacity model has been applied to triethanolamine to predict its potential environmental distribution oecd.org. Fugacity models are used to estimate the distribution of a chemical in different environmental compartments such as air, water, soil, and sediment ulisboa.pt.

For triethanolamine, the model assumed a biodegradation half-life of 14 days in water, soil, and sediment, and an atmospheric degradation half-life of 4 hours oecd.org. The results of this modeling suggest that if triethanolamine is released primarily into water, it is not expected to move into other environmental compartments in significant amounts. Conversely, if it is released mainly to the air, it is likely to be transported to both soil and water oecd.org. It is important to note that the applicability of this model to highly water-soluble and ionizable substances like triethanolamine may be limited. The protonated form of triethanolamine, which may exist at environmental pHs, would be expected to partition mainly to the water phase oecd.org.

Table 1: Predicted Environmental Distribution of Triethanolamine using a Level III Fugacity Model (Note: This data is for Triethanolamine, not this compound)

| Release Compartment | % Distribution in Air | % Distribution in Water | % Distribution in Soil | % Distribution in Sediment |

| Air | 0.1 | 45.4 | 54.4 | 0.0 |

| Water | 0.0 | 99.9 | 0.0 | 0.1 |

| Soil | 0.0 | 33.3 | 66.6 | 0.0 |

Source: Adapted from OECD SIDS Initial Assessment Report for Triethanolamine oecd.org

Sorption Behavior in Soil and Sediment Systems

The sorption of this compound to soil and sediment will influence its mobility and bioavailability in the terrestrial and aquatic environments. For triethanolamine, a low octanol-water partition coefficient (log Kow) of -1.59 suggests that bioaccumulation and adsorption onto soils and sediments are unlikely to be significant oecd.org. An estimated Koc value of 10 for triethanolamine indicates very high mobility in soil nih.gov.

However, the sorption behavior of triethanolamine is complicated by its pKa of 7.76, which indicates that it can exist in a protonated, cationic form in the environment, particularly at a pH below 7. Cations generally adsorb more strongly to soils containing organic carbon and clay than their neutral counterparts oecd.orgnih.gov. This means that under certain environmental conditions, the actual adsorption of triethanolamine to soils and sediments may be greater than predicted solely from its log Kow oecd.org. There is little information available regarding the fate and distribution of ethanolamines from personal care products in various environmental compartments brieflands.com.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Triethanolamine (B1662121) isononanoate. researchgate.netdevagirijournals.comjournalspub.infosemanticscholar.orgnih.gov

The electronic structure of Triethanolamine isononanoate dictates its chemical behavior. DFT calculations can be employed to determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its propensity to engage in chemical reactions. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the oxygen atoms of the carboxylate and hydroxyl groups, as well as the nitrogen atom, are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would be electron-deficient.

| Quantum Chemical Parameter | Significance in Reactivity Prediction |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and identifies reactive sites. |

The flexibility of the isononanoate chain and the triethanolamine headgroup allows for numerous possible conformations of the molecule. Conformational analysis, using computational methods, can identify the most stable (lowest energy) three-dimensional structures. These studies are crucial as the molecular conformation influences its physical properties and biological activity.

Intermolecular interactions play a significant role in the bulk properties of this compound and its behavior in solution. ornl.govresearchgate.netnih.govsemanticscholar.orgmdpi.com Quantum chemical methods can be used to study various types of non-covalent interactions, such as hydrogen bonding and van der Waals forces. In this compound, the hydroxyl groups of the triethanolamine moiety are capable of forming strong hydrogen bonds, both intramolecularly and intermolecularly. The long alkyl chain of the isononanoate part contributes to van der Waals interactions. Understanding these interactions is key to explaining its solubility, viscosity, and self-assembly behavior. researchgate.net

Molecular Dynamics Simulations for System Behavior